molecular formula C23H36N8O6 B8114140 (2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide

(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide

Cat. No.: B8114140
M. Wt: 520.6 g/mol
InChI Key: BDMOXMNQSIHXBI-AZUAARDMSA-N
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Description

(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide is a cleavable linker containing a single unit of polyethylene glycol (PEG). It is primarily used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent, featuring an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide is synthesized through a series of chemical reactions involving the incorporation of azide, PEG, valine-citrulline (Val-Cit), and para-aminobenzyl carbamate (PABC) groups. The azide group is introduced to facilitate click chemistry reactions, while the PEG unit enhances solubility and stability. The synthesis typically involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically antibody-drug conjugates (ADCs), where the this compound linker connects the antibody to the drug molecule .

Scientific Research Applications

(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide has a wide range of scientific research applications, including:

Mechanism of Action

(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide exerts its effects through the formation of stable linkages between antibodies and drug molecules. The azide group undergoes cycloaddition reactions with alkyne-containing molecules, forming a stable triazole linkage. This mechanism allows for the precise delivery of drugs to target cells, enhancing therapeutic efficacy and reducing off-target effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide is unique due to its single PEG unit, which offers a balance between solubility and stability. Its cleavable nature makes it ideal for use in ADCs, where controlled release of the drug is crucial for therapeutic efficacy .

Properties

IUPAC Name

(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N8O6/c1-15(2)20(30-19(33)9-12-37-13-11-27-31-25)22(35)29-18(4-3-10-26-23(24)36)21(34)28-17-7-5-16(14-32)6-8-17/h5-8,15,18,20,32H,3-4,9-14H2,1-2H3,(H,28,34)(H,29,35)(H,30,33)(H3,24,26,36)/t18-,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMOXMNQSIHXBI-AZUAARDMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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